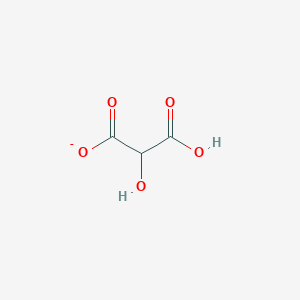
Hydroxymalonate(1-)
Description
Hydroxymalonate(1−), also known as tartronate (C₃H₃O₅⁻), is a monocarboxylic acid derivative of malonic acid (propanedioic acid) with a hydroxyl group substituted at the central carbon. It plays roles in metabolic pathways, enzymatic inhibition, and natural product biosynthesis. Its structure features two carboxylic acid groups and one hydroxyl group, conferring unique reactivity and biological activity . Thermodynamically, hydroxymalonate is less favorable than malonate in anaerobic glucose metabolism, as its formation is associated with a less negative Gibbs free energy change (ΔGᵣ′) .
Properties
Molecular Formula |
C3H3O5- |
|---|---|
Molecular Weight |
119.05 g/mol |
IUPAC Name |
2,3-dihydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)/p-1 |
InChI Key |
ROBFUDYVXSDBQM-UHFFFAOYSA-M |
SMILES |
C(C(=O)O)(C(=O)[O-])O |
Canonical SMILES |
C(C(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Stability
Key Structural Differences :
- Hydroxymalonate(1−) has a hydroxyl group absent in malonate, enhancing its polarity and hydrogen-bonding capacity.
- Oxomalonate replaces the hydroxyl with a ketone, increasing electrophilicity and reactivity in condensation reactions.
Thermodynamic and Metabolic Stability
- Hydroxymalonate(1−) : ΔGᵣ′ for its formation in anaerobic metabolism is less favorable than malonate due to lower energy yield . It is inversely associated with dietary acid load (DAL) and chronic kidney disease (CKD), suggesting a protective metabolic role .
- Malonate : More thermodynamically stable; a key intermediate in the tricarboxylic acid (TCA) cycle. Competitive inhibition of succinate dehydrogenase disrupts energy production .
- Oxomalonate : Thermodynamically unfavorable; rarely accumulates in biological systems due to rapid conversion or degradation .
Biochemical Inhibition Mechanisms
Mechanistic Insights :
Metabolic and Clinical Correlations
- Detected in elite athletes’ metabolomes, linked to xenobiotic metabolism and energy regulation .
- Malonate : Elevated levels indicate mitochondrial dysfunction or genetic disorders (e.g., malonic aciduria).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


